molecular formula C15H14F3NO B2684876 (2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one CAS No. 866050-94-4

(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2684876
CAS No.: 866050-94-4
M. Wt: 281.278
InChI Key: RXQJKFLQVNYAEC-LCYFTJDESA-N
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Description

This compound (CAS 866050-94-4) is a bicyclic enone derivative with a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₅H₁₄F₃NO, and molar mass is 281.27 g/mol . The Z-configuration of the exocyclic double bond is critical for its stereochemical and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .

Properties

IUPAC Name

(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)12-3-1-2-10(8-12)9-13-14(20)11-4-6-19(13)7-5-11/h1-3,8-9,11H,4-7H2/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJKFLQVNYAEC-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a 3-(trifluoromethyl)benzaldehyde with a bicyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1-azabicyclo[2.2.2]octan-3-one derivatives with arylidene substituents. Key structural analogs include:

Compound Name Substituent CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
(2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one 3-CF₃ 866050-94-4 C₁₅H₁₄F₃NO 281.27 High lipophilicity; electron-withdrawing CF₃ enhances stability
(2Z)-2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 4-Cl 54529-43-0 C₁₃H₁₂ClNO 225.69 Moderate lipophilicity; chloro group increases reactivity
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2,4-Cl₂ 53898-72-9 C₁₄H₁₃Cl₂NO 282.17 Enhanced steric bulk; potential pesticidal activity
(2Z)-2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one Pyridin-2-yl 81630-84-4 C₁₃H₁₃N₂O 213.25 Polar pyridine group improves solubility; possible medicinal applications

Electronic and Steric Considerations

  • Trifluoromethyl (CF₃) vs. Chloro (Cl): The CF₃ group is strongly electron-withdrawing, reducing electron density on the aryl ring and stabilizing the compound against oxidation. Chloro substituents are less electron-withdrawing but introduce sites for nucleophilic substitution .
  • Substituent Position: The 3-CF₃ derivative (original compound) has a meta-substituted aryl group, while 4-Cl and 2,4-Cl₂ analogs exhibit para- and di-ortho-chloro substitution. Steric hindrance in the 2,4-dichloro derivative may limit conformational flexibility .

Biological Activity

The compound (2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one is a member of the azabicyclic class of compounds, which have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H16F3NOC_{15}H_{16}F_3NO with a molecular weight of approximately 283.29 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a significant feature in drug design.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit notable antitumor properties, particularly against various cancer cell lines. For instance, studies have demonstrated that azabicyclic derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study focused on a related azabicyclic compound showed significant inhibition of cancer cell proliferation in vitro, suggesting that the trifluoromethyl group may play a crucial role in enhancing cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with kinases involved in signal transduction pathways that regulate cell growth and survival.

Mechanism of Action:
Inhibitors targeting c-KIT kinase have shown promise in treating gastrointestinal stromal tumors (GISTs). The structural similarity of this compound to known c-KIT inhibitors suggests it may exhibit comparable inhibitory effects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics, although comprehensive studies are needed to fully elucidate its pharmacokinetic profile.

Parameter Value
Molecular Weight283.29 g/mol
SolubilityModerate
BioavailabilityTBD
Half-lifeTBD

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